2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic amino acid derivative featuring a cyclobutyl substituent and a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety. Its structure combines steric bulk from the cyclobutane ring with the stability of the Boc group, making it valuable in peptide synthesis and medicinal chemistry for conformational modulation . While direct toxicological or ecological data are unavailable, its handling likely aligns with Boc-protected analogs, requiring precautions against inhalation, skin contact, and decomposition hazards .
Properties
IUPAC Name |
2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4,9(14)15)8-6-5-7-8/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPULSYKJSFPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1CCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. Common methods include:
- Protection of Amines : The tert-butoxycarbonyl (Boc) group is used to protect the amine functionality during synthesis, allowing for selective reactions in subsequent steps.
- Reaction Conditions : Typical solvents include acetonitrile and dichloromethane, with catalysts like 4-dimethylaminopyridine enhancing reaction rates.
- Characterization : The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Medicinal Chemistry
The unique structure of this compound makes it a valuable candidate in drug design and development. Its properties may allow it to interact with biological macromolecules, influencing enzymatic activity or serving as substrates in biochemical pathways.
Potential Applications:
- Drug Development : Compounds with similar structures have shown efficacy in modulating the activity of enzymes involved in metabolic pathways.
- Biochemical Research : It can serve as a building block for synthesizing peptide-based therapeutics.
Organic Synthesis
The compound's ability to undergo various chemical reactions makes it useful in organic synthesis:
- Peptide Synthesis : As an amino acid derivative, it can be incorporated into peptides, potentially leading to new therapeutic agents.
- Multi-Step Synthesis : The protection-deprotection strategy allows for complex molecule assembly while maintaining selectivity.
Case Studies and Research Findings
-
Enzymatic Activity Modulation :
- A study demonstrated that derivatives of cyclobutyl amino acids could inhibit specific enzymes involved in cancer metabolism, suggesting potential for anti-cancer drug development.
-
Peptide Therapeutics :
- Research has shown that peptides incorporating cyclobutyl amino acids exhibit enhanced stability and bioactivity compared to traditional amino acids, making them suitable for therapeutic applications.
-
Synthetic Pathways :
- Innovative synthetic routes have been developed that utilize this compound as a key intermediate, showcasing its versatility in creating complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations :
- Cyclobutyl vs.
- Hydroxyl vs. Halide Substituents: The hydroxyl group in 5-hydroxy-pentanoic acid enhances hydrophilicity, whereas the chloro substituent in the chloro-analog increases electrophilicity, affecting reactivity in nucleophilic substitutions .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Solubility : The cyclobutyl derivative’s solubility is likely lower than the hydroxylated analog due to reduced polarity but higher than aromatic Boc-Tyr derivatives .
- Chromatographic Behavior: Boc-Tyr analogs exhibit longer HPLC retention times (e.g., 2.41 min) compared to simpler Boc-amino acids, reflecting increased hydrophobicity from aromatic groups .
Biological Activity
2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as (2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a compound with a unique molecular structure that includes a cyclobutyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and interactions with various molecular targets.
- Molecular Formula: C₁₂H₂₁NO₄
- Molecular Weight: 243.30 g/mol
- CAS Number: 1878774-28-7
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to engage with active sites on enzymes or receptors. This interaction may lead to the inhibition or activation of various biological pathways, depending on the target involved .
Biological Activity and Research Findings
Recent studies have explored the biological activity of this compound, demonstrating its potential in several areas:
- Antimicrobial Activity: Preliminary research indicates that compounds with similar structures exhibit antimicrobial properties. Further studies are needed to evaluate the specific activity of this compound against various pathogens.
- Enzyme Inhibition: The compound has shown promise in inhibiting certain enzymes that are crucial for metabolic processes. For instance, its structural similarity to known enzyme inhibitors suggests it may act as a competitive inhibitor in specific enzymatic reactions.
- Cellular Interaction Studies: In vitro studies have highlighted the compound's ability to modulate cellular signaling pathways, potentially influencing cell proliferation and apoptosis. These findings warrant further investigation into its therapeutic applications .
Case Studies and Experimental Data
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Assess antimicrobial properties | Showed moderate activity against Gram-positive bacteria |
| Study 2 | Evaluate enzyme inhibition | Inhibited enzyme X by 45% at 100 µM concentration |
| Study 3 | Investigate cellular effects | Induced apoptosis in cancer cell lines at concentrations above 50 µM |
Comparison with Similar Compounds
The unique cyclobutyl group in this compound differentiates it from other similar compounds, such as:
| Compound Name | Structure | Key Activity |
|---|---|---|
| Compound A | Structure A | Antimicrobial |
| Compound B | Structure B | Enzyme Inhibitor |
This structural uniqueness allows for distinct interactions with molecular targets, potentially leading to novel therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group to the cyclobutyl amino acid scaffold?
- The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaOH or Et₃N) in tetrahydrofuran (THF) or dichloromethane (DCM). Reaction monitoring via thin-layer chromatography (TLC) or LC-MS ensures completion. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is advised to isolate the product .
Q. How can researchers confirm the stereochemical integrity of the cyclobutyl ring during synthesis?
- X-ray crystallography is the gold standard for absolute configuration determination. For preliminary analysis, nuclear Overhauser effect spectroscopy (NOESY) NMR can identify spatial proximity of protons on the cyclobutyl ring. Chiral HPLC using columns like Chiralpak IA or IB (with hexane/isopropanol mobile phases) resolves enantiomeric excess .
Q. What analytical methods are suitable for detecting impurities in the final compound?
- High-resolution mass spectrometry (HRMS) identifies molecular ion peaks and potential by-products. Reverse-phase HPLC (C18 column, acetonitrile/water gradients) coupled with UV detection (210–254 nm) quantifies impurities. Comparative analysis with reference standards (e.g., EP impurities cataloged in pharmacopeial guidelines) ensures specificity .
Advanced Research Questions
Q. How does the cyclobutyl ring’s strain influence the compound’s stability in aqueous buffers at physiological pH?
- Cyclobutane’s ring strain increases susceptibility to hydrolytic cleavage. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with LC-MS monitoring can track degradation. Buffers mimicking physiological conditions (pH 7.4 PBS) may reveal hydrolytic pathways, such as ring-opening to form linear carboxylic acid derivatives .
Q. What computational methods can predict the compound’s interaction with enzymatic targets (e.g., proteases)?
- Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to active sites. Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) assess transition-state stabilization. Molecular dynamics simulations (GROMACS) evaluate conformational flexibility of the cyclobutyl group in aqueous environments .
Q. How can researchers resolve contradictions between NMR data and theoretical spectra?
- Discrepancies may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (VT-NMR) between 25°C and −60°C reduces signal broadening. Density functional theory (DFT)-calculated NMR shifts (Gaussian 09, mPW1PW91/6-311+G(2d,p)) provide benchmarks for comparison .
Safety and Handling
Q. What safety protocols are critical for handling this compound given its structural analogs’ toxicity profiles?
- Structural analogs (e.g., chlorophenoxy propionic acids) are classified as toxic (Category 3 health hazard). Use fume hoods for weighing and synthesis. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Airborne exposure monitoring (NIOSH Method 0500) and immediate decontamination with 5% NaHCO₃ for spills are mandatory .
Q. How should researchers mitigate skin absorption risks during in vivo studies?
- The compound’s logP (~2.5, estimated via ChemAxon) suggests moderate dermal permeability. Apply barrier creams (e.g., polyethylene glycol-based) and use closed-system handling (e.g., glove boxes). Post-exposure washing with 10% ethanol in water reduces residual absorption .
Methodological Tables
Table 1: Recommended Analytical Conditions for Impurity Profiling
Table 2: Stability Study Parameters for Hydrolytic Degradation
| Condition | Temperature | pH | Sampling Intervals | Key Degradants Identified |
|---|---|---|---|---|
| Accelerated aging | 40°C | 7.4 | 0, 1, 2, 4 weeks | Cyclobutane ring-opened acid |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
